molecular formula C9H5Cl2N5 B12608938 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole CAS No. 648417-03-2

4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole

Cat. No.: B12608938
CAS No.: 648417-03-2
M. Wt: 254.07 g/mol
InChI Key: ACEJBELEGACMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: The compound may participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2H-indole: A simpler indole derivative with similar structural features.

    Tetrazole derivatives: Compounds containing the tetrazole moiety, which may have comparable biological activities.

Uniqueness

4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is unique due to the combination of the dichloro-indole and tetrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

648417-03-2

Molecular Formula

C9H5Cl2N5

Molecular Weight

254.07 g/mol

IUPAC Name

4,6-dichloro-2-(2H-tetrazol-5-yl)-1H-indole

InChI

InChI=1S/C9H5Cl2N5/c10-4-1-6(11)5-3-8(12-7(5)2-4)9-13-15-16-14-9/h1-3,12H,(H,13,14,15,16)

InChI Key

ACEJBELEGACMJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C3=NNN=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.